5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

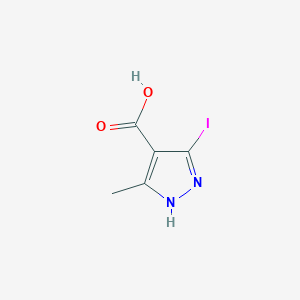

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound features an iodine atom at position 5, a methyl group at position 3, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact .

化学反应分析

Types of Reactions

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-3-methyl-1H-pyrazole-4-carboxylic acid, while Suzuki-Miyaura coupling can produce biaryl derivatives .

科学研究应用

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Material Science: It is employed in the development of novel materials with unique electronic and optical properties

作用机制

The mechanism of action of 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved vary based on the specific bioactive derivative synthesized from this compound .

相似化合物的比较

Similar Compounds

3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the iodine atom at position 5.

5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a bromine atom instead of iodine.

5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of iodine

Uniqueness

The presence of the iodine atom in 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

生物活性

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by various research findings and case studies.

Overview of the Compound

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The presence of iodine in its structure enhances its reactivity and potential interactions with biological targets, differentiating it from other halogenated analogs like bromine and chlorine derivatives .

Target Enzymes

Research indicates that this compound may inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain. This inhibition can disrupt energy production in cells, leading to potential therapeutic applications .

Biochemical Pathways

The inhibition of SDH can affect various metabolic pathways, including:

- Energy Metabolism: Disruption in ATP production.

- Reactive Oxygen Species (ROS) Production: Altered mitochondrial function may lead to increased ROS levels, impacting cellular signaling and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, its structural similarity to known enzyme inhibitors suggests it could be effective against certain cancer cell lines by modulating key signaling pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in critical biochemical processes. For example, it has shown promise as an inhibitor of cyclooxygenases (COX), which are important targets in cancer therapy due to their role in inflammation and tumor progression .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of succinate dehydrogenase | |

| COX Inhibition | Modulates inflammatory pathways |

Case Study: Anticancer Activity

In a study examining various pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a lead compound for further development in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves the iodination of 3-methyl-1H-pyrazole-4-carboxylic acid using iodine under specific conditions. This process can be optimized for yield and purity through careful selection of solvents and reaction parameters .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for the development of new pharmaceuticals. Its applications include:

常见问题

Basic Questions

Q. What are the key steps in synthesizing 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with hydrazine derivatives to form the pyrazole core, followed by iodination at the 5-position. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine under reflux yields intermediate esters, which are hydrolyzed under basic conditions to carboxylic acids . Optimizing iodination may require adjusting stoichiometry of iodine sources (e.g., N-iodosuccinimide) and reaction time. Reflux in acetic acid with sodium acetate as a catalyst, as described for analogous indole-carboxylic acid syntheses, can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C3, iodine at C5) and assess aromatic proton environments. FT-IR verifies the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹). X-ray crystallography resolves structural ambiguities, such as tautomerism in the pyrazole ring . Elemental analysis ensures purity, while mass spectrometry confirms molecular weight. Overlapping signals in NMR can be addressed by 2D techniques (COSY, HSQC) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or decomposition. Monitor for hazardous byproducts (e.g., carbon/nitrogen oxides) using TGA or HPLC. Avoid contact with strong oxidizing agents .

Q. How does the methyl group at the 3-position influence the acidity of the carboxylic acid moiety?

- Methodological Answer : The electron-donating methyl group at C3 slightly reduces acidity compared to unsubstituted pyrazole-4-carboxylic acids. Titration (pH-metric or potentiometric) can quantify pKa shifts. Computational studies (DFT) further correlate substituent effects with deprotonation energy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for pyrazole-4-carboxylic acid derivatives?

- Methodological Answer : Cross-validate data using differential scanning calorimetry (DSC) for precise melting points and synchrotron XRD for crystal structure confirmation. Reproduce synthesis under strictly controlled conditions (solvent purity, heating rates) to isolate polymorphic variations. Discrepancies in NMR may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism; use variable-temperature NMR to assess dynamic equilibria .

Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). Molecular dynamics simulations assess stability in biological environments. Parameterize models using crystallographic data from analogous compounds .

Q. How can the iodine substituent at the 5-position influence biological activity in pyrazole derivatives?

- Methodological Answer : Iodine’s hydrophobic and bulky nature enhances membrane permeability and target selectivity. Compare IC₅₀ values of iodinated vs. non-iodinated analogs in enzyme assays (e.g., COX-2 inhibition). Radiolabel (¹²⁵I) the compound for pharmacokinetic tracking. SAR studies should explore halogen size effects on receptor binding pockets .

Q. What strategies improve iodination yields in pyrazole-carboxylic acid synthesis?

- Methodological Answer : Optimize electrophilic iodination using I₂/Cu(OAc)₂ in DMF at 60°C, or employ directed ortho-metalation (DoM) with n-BuLi and iodine. Microwave-assisted synthesis reduces reaction time and byproduct formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization from DMF/acetic acid .

属性

IUPAC Name |

3-iodo-5-methyl-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNVUZNQUFXWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。